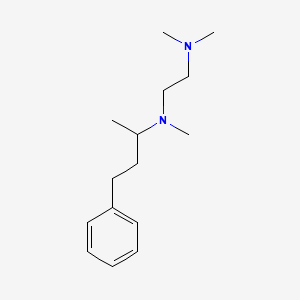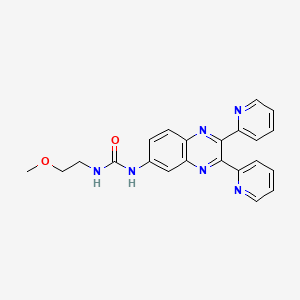![molecular formula C20H30ClN3O B5128091 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)
2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol is a compound with potential therapeutic applications. It belongs to the class of drugs known as atypical antipsychotics and has been shown to have a unique mechanism of action.
Scientific Research Applications
2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and depression. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol is unique among atypical antipsychotics. It acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors, while also acting as an antagonist at 5-HT2A receptors. This unique profile is thought to contribute to its efficacy in treating a range of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, it has been shown to have effects on neurotrophic factors and inflammatory markers.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol in lab experiments include its unique mechanism of action and potential therapeutic applications. However, there are also limitations to its use, including its complex pharmacology and potential for side effects.
Future Directions
There are several future directions for research on 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol. These include further investigation of its mechanism of action and potential therapeutic applications, as well as the development of more selective compounds with fewer side effects. Additionally, there is potential for the use of this compound in combination with other drugs for the treatment of psychiatric and neurodegenerative disorders.
Synthesis Methods
The synthesis method for 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol involves several steps. The first step involves the synthesis of the intermediate compound, 5-chloro-3-methyl-1H-indole-2-carboxylic acid. This is then reacted with isobutylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to yield the final product.
properties
IUPAC Name |
2-[4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O/c1-14(2)11-24-8-7-23(12-17(24)6-9-25)13-20-15(3)18-10-16(21)4-5-19(18)22-20/h4-5,10,14,17,22,25H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLAGLJDATUVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)CN3CCN(C(C3)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)

![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)
![2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5128048.png)

![5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5128057.png)

![5-(2-nitrophenyl)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5128083.png)
![2-tert-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5128092.png)
![4,4,8-trimethyl-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium bromide](/img/structure/B5128097.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5128104.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B5128112.png)